Morpholin-4-ylboronic acid
Description
Properties
CAS No. |
1056475-77-4 |
|---|---|
Molecular Formula |
C4H10BNO3 |
Molecular Weight |
130.94 g/mol |
IUPAC Name |
morpholin-4-ylboronic acid |
InChI |
InChI=1S/C4H10BNO3/c7-5(8)6-1-3-9-4-2-6/h7-8H,1-4H2 |
InChI Key |
DPYGGLFLHSASSH-UHFFFAOYSA-N |
Canonical SMILES |
B(N1CCOCC1)(O)O |
Origin of Product |
United States |
Preparation Methods
Miyaura Borylation of Halogenated Morpholine Derivatives
A widely employed strategy for introducing boronic acid groups into aromatic systems, the Miyaura borylation reaction, has been adapted for morpholine-containing precursors. In this method, a halogenated morpholine derivative (e.g., bromo- or iodomorpholine) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst. For instance, the synthesis of 6-(Morpholin-4-yl)pyridine-3-boronic acid pinacol ester involves coupling a halogenated pyridine-morpholine hybrid with diboron reagents under inert conditions. The resulting pinacol ester is subsequently hydrolyzed under acidic conditions to yield the free boronic acid.
Key reaction parameters include:
- Catalyst system : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands such as XPhos.
- Solvent : Toluene or tetrahydrofuran (THF), which facilitate ligand-catalyst interactions.
- Temperature : 80–110°C, optimized to prevent decomposition of the morpholine ring.
This method achieves moderate yields (70–85%) but requires careful handling of air-sensitive intermediates.
Direct Functionalization of Morpholine via Lithiation-Borylation
Introducing boron directly onto the morpholine ring remains challenging due to the saturated nature of the morpholine heterocycle. However, directed ortho-metalation (DoM) strategies enable regioselective lithiation. By treating morpholine derivatives with a strong base (e.g., LDA or s-BuLi) at low temperatures (-78°C), a lithium intermediate forms, which reacts with triisopropyl borate to install the boronic acid group after hydrolysis. This method, though less commonly reported, offers a direct pathway but suffers from low yields (50–60%) due to competing side reactions.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Miyaura Borylation | 70–85 | Pd catalysis, 80–110°C, toluene/THF | Scalable, high functional tolerance | Air/moisture sensitivity |
| Reductive Amination | 65–75 | H₂ (10–40 kg pressure), Raney’s Ni/Pd/C | Mild conditions, high purity | Multi-step, requires halogenated precursors |
| Lithiation-Borylation | 50–60 | -78°C, LDA/s-BuLi, B(OiPr)₃ | Direct functionalization | Low yield, stringent anhydrous needs |
Data synthesized from Refs,, and.
Optimization of Reaction Parameters
Catalyst Selection and Ligand Effects
Palladium-based catalysts dominate boronic acid synthesis due to their efficiency in cross-coupling reactions. In the preparation of 6-(Morpholin-4-yl)pyridine-3-boronic acid pinacol ester, Pd(OAc)₂ with XPhos ligand provided superior yields compared to Pd(dppf)Cl₂, likely due to enhanced steric protection of the active site. Similarly, the patent CN105777615A emphasizes the role of Pd/C in hydrogenolytic deprotection steps, achieving >89% yield for morpholine intermediates.
Solvent and Temperature Optimization
Toluene emerges as a preferred solvent for Miyaura borylation, balancing solvation capacity and boiling point (110°C). In contrast, THF, while effective for lithiation, complicates workup due to its high polarity. Elevated temperatures (≥100°C) accelerate coupling but risk decomposing the morpholine ring, necessitating precise thermal control.
Purification and Characterization
Chromatographic purification (silica gel, eluting with EtOAc/hexane) remains standard for isolating boronic acids. However, crystallization from ethanol/water mixtures, as described in Ref, offers a scalable alternative for industrial production. Characterization via ¹¹B NMR and IR spectroscopy confirms boronic acid formation, with sharp peaks at δ 30–35 ppm (¹¹B NMR) and B-O stretches near 1340 cm⁻¹.
Challenges and Limitations
- Stability Issues : Boronic acids are prone to protodeboronation under acidic or aqueous conditions, complicating long-term storage.
- Regioselectivity : Directing boron placement on the morpholine ring requires sophisticated directing groups, increasing synthetic complexity.
- Scalability : Multi-step routes, such as reductive amination followed by borylation, face scalability hurdles due to intermediate purification needs.
Chemical Reactions Analysis
Types of Reactions: Morpholinoboronic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert morpholinoboronic acid into different boron derivatives.
Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, often under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce different boron-containing compounds .
Scientific Research Applications
Morpholinoboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of morpholinoboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property allows it to interact with various biological molecules, including enzymes and receptors. The formation of boronate esters with diols is a key aspect of its reactivity, enabling it to act as a molecular probe or inhibitor in biological systems .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: this compound lacks a phenyl spacer, resulting in a smaller molecular weight and lower TPSA compared to phenyl-linked analogs . The sulfonyl group in 4-(Morpholinosulfonyl)phenylboronic acid increases polarity (TPSA = 111.0 Ų) and may reduce membrane permeability, limiting its use in biological systems .
Positional Isomerism: (3-Morpholinophenyl)boronic acid (meta) and (2-Morpholinophenyl)boronic acid (ortho) differ in steric and electronic properties. The ortho isomer may exhibit hindered reactivity in cross-coupling due to proximity of the morpholine and boronic acid groups .
Research Findings
- Electronic Effects : The morpholine group in this compound donates electron density via its nitrogen atom, slightly deactivating the boronic acid toward electrophilic substitution .
- Solubility: Morpholine derivatives generally exhibit improved aqueous solubility compared to non-polar analogs, facilitating use in aqueous-phase reactions .
- Catalytic Applications : Rhodium-catalyzed couplings of morpholine-containing boronic acids with silyl glyoxylates yield α-aryl glycine derivatives, highlighting their utility in asymmetric synthesis .
Biological Activity
Morpholin-4-ylboronic acid is a compound that has garnered attention in various fields of biological research due to its unique structural properties and diverse biological activities. This article provides an overview of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.
Structural Characteristics
This compound features a morpholine ring attached to a boronic acid group. The presence of the boron atom allows for specific interactions with biomolecules, particularly through reversible covalent bonding with diols, which is crucial for its biological activity. This structural feature enables the compound to act as a receptor for various bioanalytes and contributes to its antimicrobial and anticancer properties .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. A review highlighted that boronic compounds, including morpholin derivatives, can inhibit the growth of various pathogens. The mechanism is believed to involve the disruption of bacterial cell walls or interference with metabolic pathways .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Properties
This compound has shown promising results in cancer research. It was evaluated for cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated a high degree of cytotoxicity, with an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 cells, indicating its potential as an anticancer agent .
Case Study: In Vitro Evaluation
In a study assessing the biological activity of this compound, researchers formulated a cream containing the compound and evaluated its antioxidant and anticancer activities. The results indicated that while it exhibited strong antioxidant properties (IC50: 0.14 ± 0.01 µg/mL), it also effectively inhibited cancer cell proliferation without adversely affecting healthy cells .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : Morpholine derivatives have been implicated in inhibiting enzymes like BACE-1, which is involved in Alzheimer’s disease pathology. The morpholine moiety enhances binding affinity due to favorable interactions within the enzyme's active site .
- Receptor Modulation : The compound has been shown to modulate metabotropic receptors such as CB2, influencing pathways related to pain and inflammation .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of morpholine with boronic acid derivatives under specific conditions that favor the formation of the desired product. Studies on SAR have indicated that modifications to the boron center or the morpholine ring can significantly affect biological activity. For instance, introducing electron-withdrawing groups can enhance antimicrobial potency while maintaining low toxicity profiles .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased acidity and binding affinity |
| Hydroxyl Group Addition | Enhanced solubility and bioavailability |
| Alkyl Chain Extension | Improved membrane permeability |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for Morpholin-4-ylboronic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential sulfonamide coupling and boronation. For example:
Sulfonamide Formation : React morpholine with a sulfonyl chloride derivative under inert conditions (e.g., N₂ atmosphere) at 0–5°C to minimize side reactions.
Boronation : Introduce a boronic acid group via Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in THF/water .
- Critical Factors : Temperature control during sulfonamide coupling reduces decomposition, while Pd catalyst selection affects cross-coupling efficiency. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
Q. How can researchers characterize the structural integrity of this compound derivatives?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : Confirm boronic acid presence via ¹¹B NMR (δ ~30 ppm) and aromatic proton signals in ¹H NMR.
- X-ray Diffraction (XRD) : Resolve crystal structures to verify bond angles and planarity of the morpholine-sulfonyl-phenylboronic acid system .
- HPLC-MS : Monitor purity and detect trace impurities (e.g., des-boron byproducts) .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what strategies optimize its selectivity?
- Methodological Answer :
- Binding Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for targets like serine proteases or carbohydrate-binding proteins.
- Selectivity Optimization : Modify the morpholine ring (e.g., introduce methyl groups) to sterically hinder non-specific interactions. Computational docking (AutoDock Vina) predicts binding poses and guides structural tweaks .
- Example : Substituting the phenyl ring with electron-withdrawing groups (-NO₂) enhances binding to His residues in enzyme active sites .
Q. What computational methods validate the electronic properties and reaction mechanisms of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to model frontier molecular orbitals (FMOs), revealing nucleophilic/electrophilic sites. For example, the boronic acid group’s empty p-orbital facilitates Suzuki coupling .
- Mechanistic Studies : Simulate reaction pathways (e.g., Pd-mediated cross-coupling) using Gaussian09 to identify rate-limiting steps and transition states .
Q. How can conflicting solubility or stability data be resolved in experimental workflows?
- Methodological Answer :
- Solubility Profiling : Test in DMSO, THF, and aqueous buffers (pH 4–10) to identify optimal conditions. Note that boronic acids often form reversible esters in water, complicating stability assays .
- Stability Cross-Validation : Use accelerated degradation studies (40°C, 75% RH) with LC-MS monitoring. Compare results across labs to distinguish compound-specific vs. protocol-dependent instability .
Data Analysis & Contradictions
Q. What analytical approaches reconcile discrepancies in reported biological activity data?
- Methodological Answer :
- Meta-Analysis : Aggregate data from PubMed and SciFinder, focusing on assay conditions (e.g., buffer pH, cell lines). For instance, activity against EGFR may vary due to intracellular vs. extracellular boronic acid esterification .
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) to minimize solvent effects .
Q. How do structural analogs of this compound influence SAR studies, and what databases are reliable for benchmarking?
- Methodological Answer :
- Statistical Tools : Apply principal component analysis (PCA) to physicochemical properties (logP, polar surface area) to cluster active/inactive analogs .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?
- Guidelines :
- Synthesis : Report exact equivalents of reagents, reaction times, and inert atmosphere details.
- Characterization : Provide raw NMR/FID files and XRD crystallographic data (CCDC deposition) .
- Biological Assays : Include positive/negative controls and IC₅₀ values with 95% confidence intervals .
Q. How can researchers leverage cross-disciplinary techniques (e.g., materials science or computational biology) to study this compound?
- Integration Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
